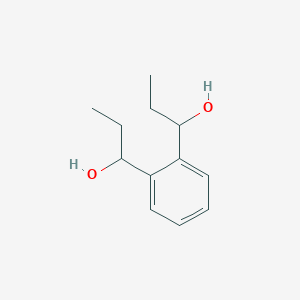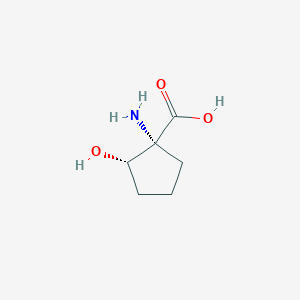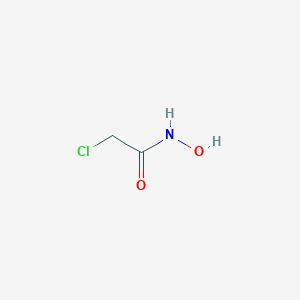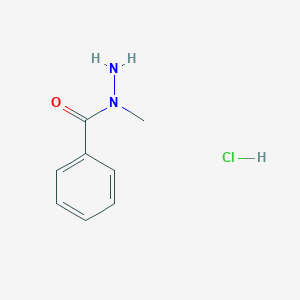![molecular formula C20H13NO7 B176238 Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate CAS No. 168639-87-0](/img/structure/B176238.png)
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate (MDC) is a synthetic compound that has been extensively studied for its potential applications in the fields of medicine and biochemistry. MDC has been found to possess a variety of therapeutic and biochemical activities, and its unique structure has enabled it to be used in a wide range of experiments and applications. We will also discuss some of the potential future directions for research involving MDC.
Aplicaciones Científicas De Investigación
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been used in a variety of scientific research applications, including enzymatic studies, cell culture studies, and pharmacological studies. In enzymatic studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been used to study the activity of enzymes such as cytochrome P450, which is involved in drug metabolism, and glutathione S-transferase, which is involved in the detoxification of carcinogenic compounds. In cell culture studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been used to study the effects of various drugs on cell growth and differentiation. In pharmacological studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been used to study the effects of various drugs on the human body, including their effects on blood pressure, heart rate, and respiration.
Mecanismo De Acción
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to interact with a variety of proteins and enzymes in the body. It has been found to interact with the cytochrome P450 enzyme, which is involved in drug metabolism, and it has also been found to interact with glutathione S-transferase, which is involved in the detoxification of carcinogenic compounds. Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has also been found to interact with various other proteins and enzymes, including those involved in the metabolism of drugs, the regulation of cell growth and differentiation, and the regulation of blood pressure, heart rate, and respiration.
Biochemical and Physiological Effects
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to possess a variety of biochemical and physiological effects. In enzymatic studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to inhibit the activity of cytochrome P450 and glutathione S-transferase. In cell culture studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to inhibit cell growth and differentiation. In pharmacological studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to reduce blood pressure, heart rate, and respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has several advantages and limitations for laboratory experiments. One of the main advantages of Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate is its high purity, which makes it ideal for use in a variety of experiments. Additionally, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate is relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. The main limitation of Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has a wide range of potential applications in the fields of medicine and biochemistry. Some potential future directions for research involving Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate include the development of new therapeutic agents based on its structure, the exploration of its potential as a drug delivery system, and the development of new analytical techniques for its detection and quantification. Additionally, further research could be conducted to explore the effects of Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate on various metabolic pathways and to develop new methods for its synthesis and purification.
Métodos De Síntesis
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate is synthesized by a two-step process. The first step involves the reaction of 2,5-dioxopyrrol-1-ylmethyl chloride with 8-methoxybenzo[g]chromene-3-carboxylic acid in the presence of anhydrous potassium carbonate. This reaction produces the desired product, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate, in yields of up to 98%. The second step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-26-14-4-3-10-7-11-8-13(19(24)27-2)20(25)28-15(11)9-12(10)18(14)21-16(22)5-6-17(21)23/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSDVQRATCBRRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391029 |
Source


|
| Record name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |
CAS RN |
168639-87-0 |
Source


|
| Record name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)






